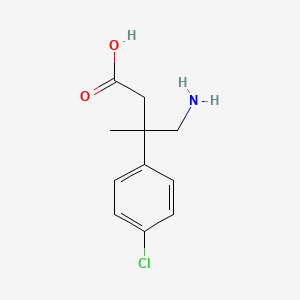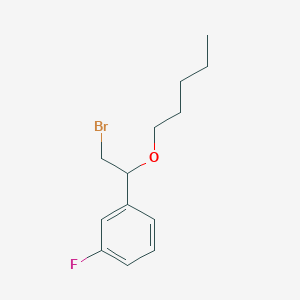
1-(2-Bromo-1-(pentyloxy)ethyl)-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1-(pentyloxy)ethyl)-3-fluorobenzene is an organic compound that belongs to the class of aromatic halides This compound is characterized by the presence of a bromine atom, a fluorine atom, and a pentyloxy group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(2-Bromo-1-(pentyloxy)ethyl)-3-fluorobenzene typically involves multiple steps, including the introduction of the bromine and fluorine atoms as well as the pentyloxy group. One common method involves the reaction of 3-fluorobenzene with 2-bromo-1-pentanol under specific conditions to form the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
1-(2-Bromo-1-(pentyloxy)ethyl)-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine or fluorine atoms, resulting in different products.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Bromo-1-(pentyloxy)ethyl)-3-fluorobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-1-(pentyloxy)ethyl)-3-fluorobenzene involves its interaction with various molecular targets. The bromine and fluorine atoms, as well as the pentyloxy group, contribute to its reactivity and ability to participate in different chemical reactions. The specific pathways and molecular targets depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(2-Bromo-1-(pentyloxy)ethyl)-3-fluorobenzene can be compared with other similar compounds, such as:
1-(2-Bromo-1-(pentyloxy)ethyl)-3-methylbenzene: Similar structure but with a methyl group instead of a fluorine atom.
1-(2-Bromo-1-(pentyloxy)ethyl)-3-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C13H18BrFO |
|---|---|
Poids moléculaire |
289.18 g/mol |
Nom IUPAC |
1-(2-bromo-1-pentoxyethyl)-3-fluorobenzene |
InChI |
InChI=1S/C13H18BrFO/c1-2-3-4-8-16-13(10-14)11-6-5-7-12(15)9-11/h5-7,9,13H,2-4,8,10H2,1H3 |
Clé InChI |
SKCRAKQIKZYIOG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(CBr)C1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


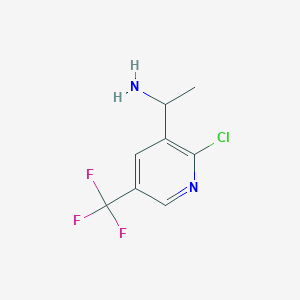
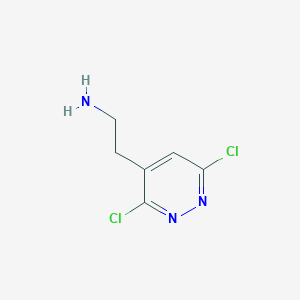

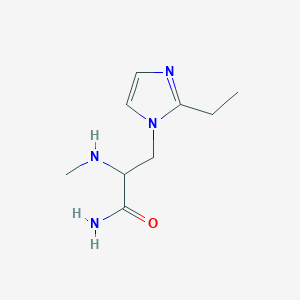
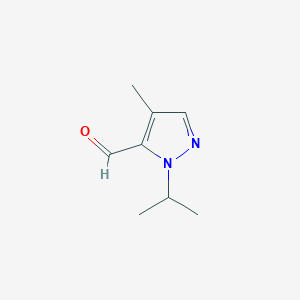

![1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13542526.png)
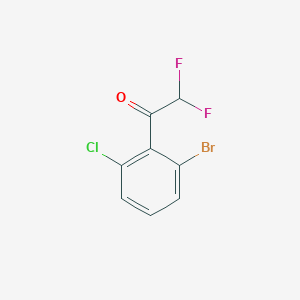

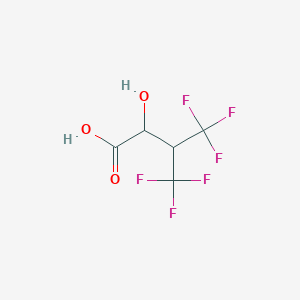
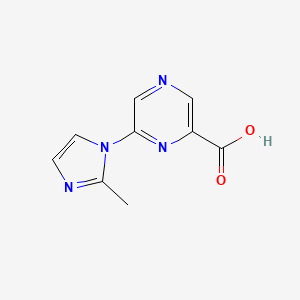
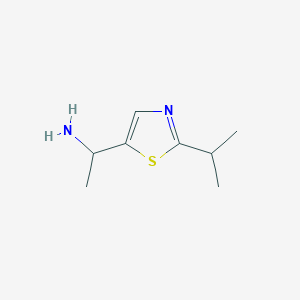
![2-[5-Chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13542579.png)
